molecular formula C15H16BrNOS B5704883 (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine

(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine

Cat. No. B5704883
M. Wt: 338.3 g/mol
InChI Key: QHRHLZLJRNJMGM-UHFFFAOYSA-N
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Description

(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB is a member of the benzylamine family and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine is not fully understood. However, studies have suggested that (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine may act as an inhibitor of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Inhibition of these enzymes and proteins may contribute to the anti-inflammatory and anticancer effects of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine.
Biochemical and Physiological Effects
(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been shown to have various biochemical and physiological effects in animal models. (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been shown to inhibit the growth of cancer cells and increase cell death in animal models.

Advantages and Limitations for Lab Experiments

(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been shown to have low toxicity in animal models. However, (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has limitations for lab experiments, including its limited solubility in water and its potential to interact with other compounds in biological systems.

Future Directions

Of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine research include investigating the effects of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine on other diseases, optimizing the synthesis of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine, and developing new formulations of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine for improved solubility and bioavailability.
Conclusion
In conclusion, (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been synthesized through various methods and has been investigated for its effects on cancer, inflammation, and neurodegenerative diseases. Although the mechanism of action of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine is not fully understood, studies suggest that (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine may act as an inhibitor of various enzymes and proteins. (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has several advantages for lab experiments, including its stability and low toxicity. However, (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has limitations for lab experiments, including its limited solubility in water. Further research is needed to fully understand the potential of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine as a therapeutic agent.

Synthesis Methods

(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine can be synthesized through several methods, including the condensation of 3-bromo-4-methoxybenzaldehyde with 2-(methylthio)aniline in the presence of a base or the reduction of 3-bromo-4-methoxybenzylidene-2-(methylthio)aniline. The synthesis of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been investigated for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been investigated for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNOS/c1-18-14-8-7-11(9-12(14)16)10-17-13-5-3-4-6-15(13)19-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRHLZLJRNJMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=CC=C2SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5452779

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